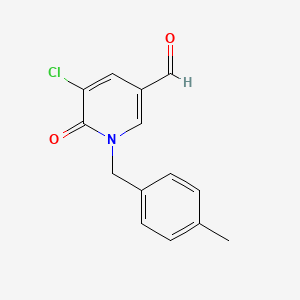

![molecular formula C11H6N4 B1415355 (Imidazo[1,2-a]pyridin-6-ylmethylene)malononitrile CAS No. 2169464-14-4](/img/structure/B1415355.png)

(Imidazo[1,2-a]pyridin-6-ylmethylene)malononitrile

Descripción general

Descripción

Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds . They have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . A series of new 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed, synthesized, and characterized by 1H NMR, 13C NMR, and HRMS spectra analyses .Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines is considered as privileged structures because of their occurrence in many natural products .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The compound has been used in the synthesis of Imidazo[1,2-a]pyridines, a class of heterocyclic compounds, through a microwave-assisted three-component domino reaction. This method, characterized by high chemo- and regioselectivity, offers a rapid and efficient route to these compounds, which are valuable in various chemical and pharmaceutical applications (Li et al., 2013).

Applications in Medicinal Chemistry

Imidazo[1,2-a]pyridine derivatives, synthesized using this compound, have shown a wide range of biological activities, including anticancer, antimycobacterial, antileishmanial, anticonvulsant, and antimicrobial properties. This "drug prejudice" scaffold has been included in several marketed pharmaceuticals, highlighting its significance in medicinal chemistry and the development of novel therapeutic agents (Deep et al., 2016).

Development of Fluorescent Probes

Derivatives of Imidazo[1,2-a]pyridin-6-ylmethylene)malononitrile have been explored for the development of new heterocyclic dyes with potential applications as fluorescent probes. These probes have shown efficacy in detecting mercury ions, demonstrating their utility in environmental monitoring and analytical chemistry (Shao et al., 2011).

Green Synthetic Approaches

The emphasis on environmentally friendly synthetic methods has led to the exploration of green approaches for the synthesis of Imidazo[1,2-a]pyridines, where this compound plays a key role. These methods aim to reduce the use of toxic substances and improve reaction efficiency, underscoring the importance of sustainable practices in chemical synthesis (Patel et al., 2023).

Direcciones Futuras

The future directions in the field of imidazo[1,2-a]pyridines research could involve the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes . This could provoke scientists to search environmentally benign synthetic strategies as much as possible .

Mecanismo De Acción

- The compound’s primary targets are not explicitly mentioned in the literature I found. However, imidazopyridine derivatives are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . These compounds often interact with specific proteins or enzymes involved in cellular processes.

- Further investigation of related compounds revealed that imidazo[1,2-a]pyridines inhibit microtubule polymerization by binding to the colchicine site. This inhibition results in cell cycle arrest (specifically in the G2/M phase), reduced cell migration, and apoptosis of cancer cells .

Target of Action

Mode of Action

Propiedades

IUPAC Name |

2-(imidazo[1,2-a]pyridin-6-ylmethylidene)propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6N4/c12-6-10(7-13)5-9-1-2-11-14-3-4-15(11)8-9/h1-5,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIDHOWAWADYGGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN2C=C1C=C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Imidazo[1,2-a]pyridin-6-ylmethylene)malononitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-{[6-(trifluoromethyl)-3-pyridinyl]carbonyl}benzenesulfonohydrazide](/img/structure/B1415272.png)

![1-[4-Cyano-2-(2-thienyl)-1,3-oxazol-5-yl]piperidine-4-carboxylic acid](/img/structure/B1415278.png)

![N-ethyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide](/img/structure/B1415281.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2,6-difluorobenzenesulfonamide](/img/structure/B1415283.png)

![3-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline](/img/structure/B1415286.png)

![4-Chloro-2-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine](/img/structure/B1415290.png)